molecular formula C15H10INO3S B12881528 4-Iodoquinolin-8-yl benzenesulfonate

4-Iodoquinolin-8-yl benzenesulfonate

Cat. No.: B12881528
M. Wt: 411.2 g/mol
InChI Key: PVJQPLKGLXVZRM-UHFFFAOYSA-N
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Description

4-Iodoquinolin-8-yl benzenesulfonate is a chemical compound that combines a quinoline moiety with a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodoquinolin-8-yl benzenesulfonate typically involves the reaction of 4-iodoquinoline with benzenesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling large quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Iodoquinolin-8-yl benzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a quinoline derivative with an amine substituent, while Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

4-Iodoquinolin-8-yl benzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodoquinolin-8-yl benzenesulfonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodoquinolin-8-yl benzenesulfonate is unique due to its combination of a quinoline moiety with a benzenesulfonate group. This structure imparts specific chemical properties that can be exploited in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H10INO3S

Molecular Weight

411.2 g/mol

IUPAC Name

(4-iodoquinolin-8-yl) benzenesulfonate

InChI

InChI=1S/C15H10INO3S/c16-13-9-10-17-15-12(13)7-4-8-14(15)20-21(18,19)11-5-2-1-3-6-11/h1-10H

InChI Key

PVJQPLKGLXVZRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C(C=CN=C32)I

Origin of Product

United States

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